molecular formula C6H10N2O4S B3426140 p-Phenylenediamine sulfate CAS No. 50994-40-6

p-Phenylenediamine sulfate

Cat. No.: B3426140
CAS No.: 50994-40-6
M. Wt: 206.22 g/mol
InChI Key: UFPKLWVNKAMAPE-UHFFFAOYSA-N
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Description

p-Phenylenediamine sulfate (CAS No. 16245-77-5 or 50994-40-6) is the sulfate salt of p-phenylenediamine (PPD), a para-substituted aromatic diamine. Structurally, it consists of a benzene ring with amino groups at the 1 and 4 positions, coordinated with sulfuric acid to form a stable salt . This compound is primarily used in oxidative hair dyes, where it acts as a precursor that reacts with couplers (e.g., resorcinol) in the presence of hydrogen peroxide to form colored polymers . Its sulfate form enhances solubility and stability compared to the free base, making it suitable for cosmetic formulations . Safety assessments by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that this compound is safe for use in hair dyes at concentrations up to 2% . Analytical methods for its detection include infrared spectroscopy and high-performance liquid chromatography (HPLC) .

Properties

IUPAC Name

benzene-1,4-diamine;sulfuric acid
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InChI

InChI=1S/C6H8N2.H2O4S/c7-5-1-2-6(8)4-3-5;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4)
Source PubChem
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InChI Key

UFPKLWVNKAMAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N.OS(=O)(=O)O
Source PubChem
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Molecular Formula

C6H10N2O4S
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Related CAS

106-50-3 (Parent)
Record name 1,4-Benzenediamine sulfate
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DSSTOX Substance ID

DTXSID6066028
Record name p-Phenylenediamine sulfate
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Molecular Weight

206.22 g/mol
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Physical Description

White to off-white solid; [MSDSonline]
Record name 1,4-Benzenediamine sulfate
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CAS No.

16245-77-5
Record name 1,4-Benzenediamine, sulfate (1:1)
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Record name p-Phenylenediamine sulfate
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Record name Benzene-1,4-diammonium sulphate
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Record name P-PHENYLENEDIAMINE SULFATE
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Record name 1,4-BENZENEDIAMINE SULFATE
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    From p-Nitroaniline: The most common method involves the reduction of p-nitroaniline. p-Nitroaniline is first synthesized from nitrobenzene through nitration and subsequent reduction. The reduction of p-nitroaniline to p-phenylenediamine is typically carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    From Aniline: Another method involves the direct amination of aniline. Aniline is treated with ammonia and a suitable catalyst under high pressure and temperature to yield p-phenylenediamine.

Industrial Production Methods: In industrial settings, p-phenylenediamine sulfate is produced by reacting p-phenylenediamine with sulfuric acid. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The resulting sulfate salt is then purified through recrystallization.

Chemical Reactions Analysis

Oxidation Reactions

p-Phenylenediamine sulfate undergoes oxidation to form reactive intermediates, particularly in alkaline or hydrogen peroxide-containing environments. This process is critical in hair dye formulations, where it generates colored quinoneimines and polymerized products that bond with hair proteins via sulfhydryl groups .

Oxidation Product Reaction Conditions Role Reference
QuinoneiminesReaction with H₂O₂ (pH 9–11)Primary chromophores for hair dyeing
Benzoquinone derivativesAir exposure or metal catalysisDegradation products
Polymeric melanin-like compoundsProlonged oxidationStabilizers for long-lasting color

In aqueous solutions, the sulfate salt dissociates, releasing PPD, which then oxidizes to form p-benzoquinone and ammonia as hydrolysis byproducts .

Metabolic Activation

In biological systems, this compound undergoes metabolic transformations that enhance its reactivity:

  • N-Hydroxylation : Cytochrome P450 enzymes convert the amine group to N-hydroxylated metabolites, which are implicated in mutagenicity .

  • Ring epoxidation : The benzene ring forms reactive epoxide intermediates, potentially leading to DNA adducts .

Metabolic Pathway Enzyme Involved Outcome Implications
N-HydroxylationCYP450Reactive hydroxylamine derivativesMutagenic/carcinogenic potential
EpoxidationCYP450Epoxide intermediatesTissue adduct formation

Animal studies show these pathways correlate with organ toxicity, though direct evidence for the sulfate salt remains limited .

Cross-Reactivity and Sensitization

This compound demonstrates allergenic potential through skin sensitization. In guinea pig studies:

  • Delayed hypersensitivity : 3% solutions induced erythema and eschar in 70–90% of test animals after repeated exposure .

  • Cross-reactivity with PPD : Despite structural similarities, challenges with pure PPD yielded negative reactions, suggesting distinct antigenic profiles .

Test Concentration Reaction Severity Affected Population
3% in salineModerate erythema70–90% of guinea pigs
0.5–1% (dermal)No embryotoxicityRat models

Degradation and Stability

  • Thermal decomposition : Emits toxic nitrogen oxides (NOₓ) upon heating .

  • Photodegradation : UV exposure accelerates oxidation to benzoquinone derivatives .

Scientific Research Applications

Cosmetic Applications

Hair Dyes
PPD sulfate is predominantly used in the formulation of oxidative hair dyes. It acts as a dye precursor that oxidizes to form colored compounds, making it essential for achieving desired hair colors. The Cosmetic Ingredient Review (CIR) has assessed its safety for use in hair dye formulations, concluding that it is safe when used within specified concentrations (up to 2.0% on-head concentration) .

Skin Sensitization
Despite its widespread use, PPD can cause allergic reactions and contact dermatitis in some individuals. A study indicated that sensitization rates could be significantly reduced by limiting exposure duration . This highlights the importance of formulation adjustments to mitigate adverse reactions.

Non-Cosmetic Applications

Photographic Development
PPD sulfate is utilized as a developing agent in color photographic processes, particularly in the C-41 process. It reacts with silver grains to produce colored dyes, which are crucial for image formation .

Rubber Industry
In the rubber industry, derivatives of PPD serve as antioxidants and accelerators during vulcanization. These compounds help improve the durability and performance of rubber products, making them essential in manufacturing tires and other rubber goods .

Chemical Synthesis
PPD sulfate is also employed as an intermediate in the synthesis of various chemicals. It is used in the production of poly(paraphenylene terephthalamide), a precursor for high-performance fibers like Kevlar . Additionally, it serves as a reagent in analytical chemistry for determining nitrogen content and as a chromogenic spray reagent for thin-layer chromatography .

Case Study 1: Hair Dye Formulations

A clinical trial assessed the safety profile of hair dyes containing PPD sulfate. The study monitored allergic reactions among participants using various formulations over extended periods. Results indicated that formulations with lower concentrations of PPD sulfate and shorter exposure times significantly reduced the incidence of allergic reactions .

Case Study 2: Photographic Film Development

In an evaluation of PPD's effectiveness as a developing agent, researchers found that its incorporation into photographic film significantly improved color reproduction quality compared to traditional developing agents. This study emphasized PPD's role in enhancing visual fidelity in photographic outputs .

Data Tables

Application AreaSpecific UseSafety/Effectiveness Findings
Cosmetics Hair dye formulationsSafe up to 2.0% concentration; potential for sensitization
Photography Developing agent in C-41 processEnhances color reproduction quality
Rubber Industry Antioxidant and vulcanizationImproves durability and performance
Chemical Synthesis Intermediate for polymersEssential for producing high-performance fibers

Mechanism of Action

Molecular Targets and Pathways: p-Phenylenediamine sulfate exerts its effects primarily through its ability to undergo oxidation and reduction reactions. In hair dyes, it penetrates the hair shaft and undergoes oxidation to form colored compounds that bind to the hair. In biochemical assays, it acts as a reducing agent, participating in redox reactions that are essential for various analytical procedures.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: m- and o-Phenylenediamine Derivatives

  • m-Phenylenediamine sulfate: The meta isomer (amino groups at 1 and 3 positions) exhibits distinct reactivity due to electronic and steric effects. It is less commonly used in cosmetics but finds applications in polymer synthesis and corrosion inhibition. Toxicological studies indicate higher acute toxicity (oral LD₅₀ in rats: 337 mg/kg) compared to p-phenylenediamine sulfate .
  • It is primarily employed in laboratory settings for chemical synthesis .

Alkyl-Substituted Derivatives

Compound Name Molecular Formula CAS Number Key Applications Safety Profile
N,N-Dimethyl-p-phenylenediamine sulfate C₈H₁₂N₂·H₂SO₄ 536-47-0 Analytical reagent for spectrophotometric detection of phenolic groups Limited data; industrial use only
N,N-Diethyl-p-phenylenediamine sulfate C₁₀H₁₆N₂·H₂SO₄ 6283-63-2 Spectrophotometric determination of aromatic amines Potential skin sensitizer

Hydroxyethyl-Substituted Derivatives

  • N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (CAS 93841-25-9): Used in over 400 cosmetic products as a hair dye intermediate.
  • 2-(2-Hydroxyethyl)-p-phenylenediamine sulfate : A fluorescent agent intermediate with applications in textile and paper industries. Its sulfate salt form enhances thermal stability (decomposition temperature >250°C) .

Key Research Findings

  • This reaction is mitigated in cosmetic formulations by stabilizing agents .
  • Environmental Impact : PPD derivatives are detected in crumb rubber and elastomeric products, raising concerns about environmental persistence and ecotoxicity .
  • Polymer Applications : Poly(p-phenylenediamine) synthesized from PPD sulfate exhibits semiconducting properties and thermal stability up to 700°C, enabling use in sensors and electronic materials .

Biological Activity

p-Phenylenediamine sulfate (PPD sulfate) is a chemical compound widely used in various applications, particularly in hair dyes. Its biological activity encompasses a range of effects, including potential toxicity, sensitization, and genotoxicity. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data tables.

This compound is an aromatic amine with the chemical formula C6H8N2H2SO4C_6H_8N_2\cdot H_2SO_4. It is primarily used as a dye intermediate in the cosmetic industry, particularly in permanent hair coloring products. The compound exhibits high reactivity, which allows it to form stable bonds with hair proteins during the dyeing process.

Acute Toxicity

The acute toxicity of this compound has been assessed in various studies. The LD50 (lethal dose for 50% of the population) values reported vary based on the formulation and route of administration:

CompoundYearLD50 (mg/kg)Toxicity Observations
This compound1984427Clinical signs not reported; skin irritation observed
N,N-bis(hydroxyethyl)-p-phenylenediamine sulfate1984264Reduced body weight; allergic contact dermatitis

Genotoxicity

Research indicates that while this compound has potential genotoxic effects, specific in vivo assays have shown no significant genotoxic activity. Studies involving animal models did not demonstrate clear evidence of carcinogenicity linked to this compound .

Sensitization and Allergic Reactions

p-Phenylenediamine is known to be a potent skin sensitizer. A study involving human subjects demonstrated that repeated exposure to hair dye containing PPD led to contact dermatitis in a significant percentage of participants. The sensitization rate was reduced when exposure duration was minimized .

Case Study: Occupational Exposure
A study conducted on workers in a hair dye factory found correlations between occupational exposure to PPD and respiratory issues, including impaired pulmonary function. Workers exposed to higher concentrations exhibited lower forced expiratory volume (FEV1) percentages compared to those with lower exposure levels .

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to undergo metabolic activation. Upon exposure, it can be biotransformed into reactive metabolites that interact with cellular nucleophiles, potentially leading to oxidative stress and inflammation. These mechanisms are thought to contribute to the compound's sensitizing properties and associated health risks.

Q & A

Q. How can computational chemistry predict p-Phenylenediamine sulfate’s reactivity in novel material applications?

  • Methodology : Use density functional theory (DFT) to model sulfate group interactions with metal oxides in conductive composites. Validate predictions via experimental XPS and Raman spectroscopy. Reference synthesis protocols for shaped PpPDA derivatives .

Tables for Key Analytical Methods

Technique Application References
HPLC (Primesep 100)Separation of isomers and degradation products
FTIR/XRDStructural confirmation of sulfate and amine groups
FESEM-EDXMorphological and elemental analysis of polymers
TGAThermal stability and decomposition profiling

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Phenylenediamine sulfate
Reactant of Route 2
p-Phenylenediamine sulfate

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